REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([Cl:15])=[C:4]([Cl:14])[C:5]([Cl:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]=12.[C:16]1(=O)C2C(=CC=CC=2)CC1=O>>[Cl:13][C:5]1[C:4]([Cl:14])=[C:3]([Cl:15])[C:2]([Cl:1])=[C:7]2[C:6]=1[C:11](=[O:12])[CH2:16][C:8]2=[O:10]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
C1(C(CC2=CC=CC=C12)=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
on heating
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Name
|
|
Type
|
|
Smiles
|
ClC1=C2C(CC(C2=C(C(=C1Cl)Cl)Cl)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |